

Application Notes and Protocols for GDC-0834 in Cell-Based Assays

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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580

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Introduction

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor kinase involved in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] These application notes provide detailed protocols for utilizing GDC-0834 in cell-based assays to assess its inhibitory effects on BTK signaling and cellular functions.

Mechanism of Action

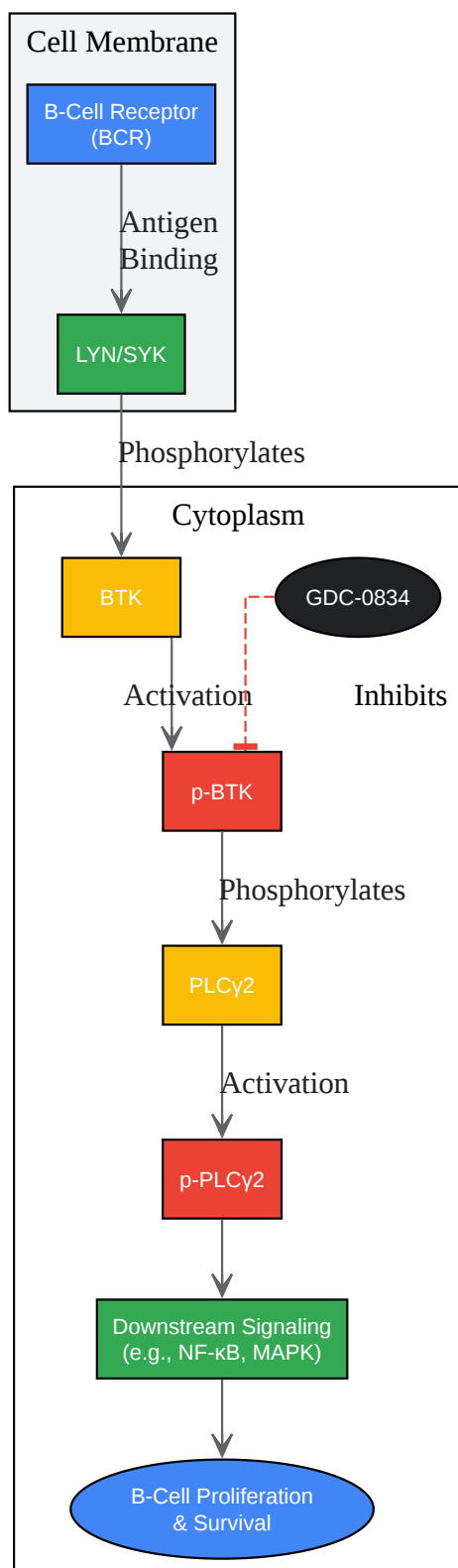
GDC-0834 functions as a reversible inhibitor of BTK, effectively blocking its kinase activity.[1][5] BTK is a crucial component of the BCR signaling cascade. Upon BCR engagement, BTK is activated through phosphorylation and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of downstream signaling events that are essential for B-cell proliferation, differentiation, and survival.[3] By inhibiting BTK, GDC-0834 disrupts these signaling pathways, leading to a reduction in B-cell activation and proliferation.

Quantitative Data Summary

The inhibitory potency of GDC-0834 has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for GDC-0834.

Parameter	Value	Assay Type	Species	Source
IC50	5.9 nM	Biochemical (in vitro)	-	[5]
IC50	6.4 nM	Cellular	-	[5]
IC50 (pBTK-Tyr223)	1.1 μ M	In vivo	Mouse	[5]
IC50 (pBTK-Tyr223)	5.6 μ M	In vivo	Rat	[5]

Signaling Pathway Diagram



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Caption: BTK Signaling Pathway and Inhibition by GDC-0834.

Experimental Protocols

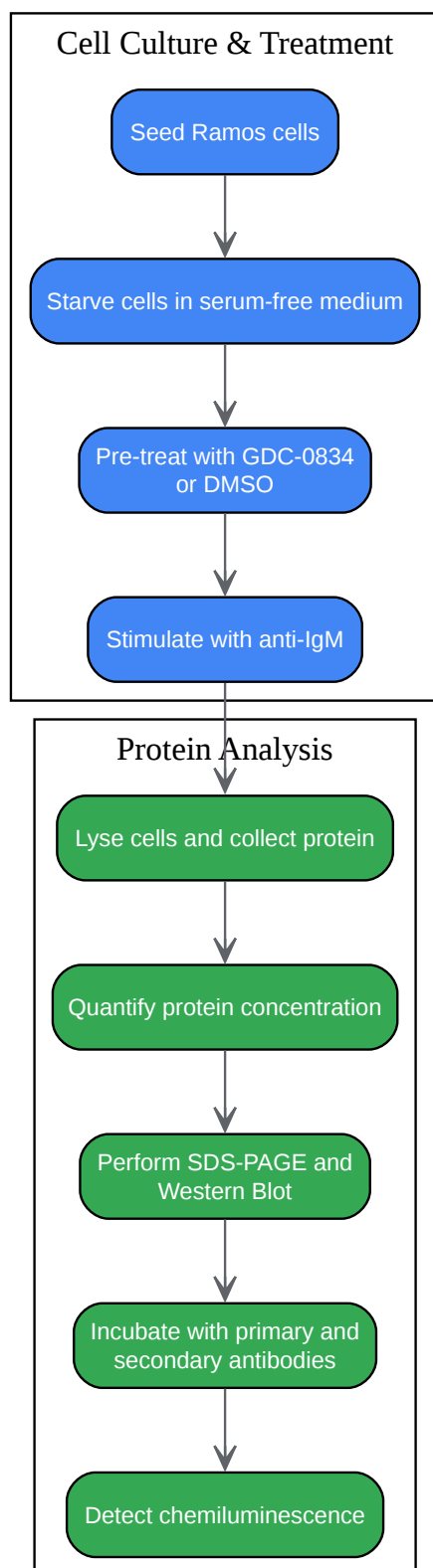
Protocol 1: Inhibition of BTK Phosphorylation in a Human B-Cell Line (Ramos)

This protocol describes a Western blot-based assay to measure the inhibition of BTK auto-phosphorylation at Tyrosine 223 (Tyr223) in the human Burkitt's lymphoma cell line, Ramos, following treatment with GDC-0834.

Materials:

- Ramos cell line (ATCC® CRL-1596™)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- GDC-0834
- DMSO (vehicle control)
- Anti-human IgM, goat F(ab')₂ fragment
- Phosphatase and protease inhibitor cocktails
- RIPA lysis buffer
- BCA protein assay kit
- Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK
- HRP-conjugated secondary antibody
- ECL Western blotting detection reagents

Experimental Workflow Diagram:



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Caption: Experimental Workflow for Western Blot Analysis.

Procedure:

- **Cell Culture:** Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Plating and Starvation:** Seed 5×10^6 Ramos cells per well in a 6-well plate. Allow cells to adhere for 2-4 hours. Then, replace the culture medium with serum-free RPMI-1640 and incubate for 1-2 hours to starve the cells.
- **Compound Treatment:**
 - Prepare a stock solution of GDC-0834 in DMSO.
 - Serially dilute GDC-0834 in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO vehicle control.
 - Add the diluted GDC-0834 or DMSO to the corresponding wells and pre-incubate for 1 hour at 37°C.
- **Cell Stimulation:** Stimulate the cells by adding anti-human IgM to a final concentration of 10 µg/mL to all wells except for the unstimulated control. Incubate for 10 minutes at 37°C.
- **Cell Lysis:**
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
 - Incubate on ice for 15 minutes with occasional agitation.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

- Western Blotting:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST and detect the protein bands using an ECL Western blotting detection reagent and an imaging system.
- Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition of BTK phosphorylation relative to the stimulated vehicle control.

Protocol 2: Cell Viability Assay in a B-Cell Lymphoma Cell Line

This protocol describes a colorimetric assay to determine the effect of GDC-0834 on the viability of a BTK-dependent B-cell lymphoma cell line, such as TMD8.

Materials:

- TMD8 cell line (or other relevant B-cell lymphoma line)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- GDC-0834
- DMSO (vehicle control)
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent
- 96-well clear-bottom plates

Procedure:

- Cell Plating: Seed 1×10^4 TMD8 cells per well in 100 μ L of complete culture medium in a 96-well plate.
- Compound Addition:
 - Prepare a serial dilution of GDC-0834 in complete culture medium at 2x the final desired concentrations.
 - Add 100 μ L of the diluted GDC-0834 or vehicle control to the corresponding wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTS Assay:
 - Add 20 μ L of CellTiter 96® AQueous One Solution Reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only) from all readings.
 - Express the cell viability as a percentage of the vehicle-treated control.
 - Plot the percentage of cell viability against the log of the GDC-0834 concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

These protocols provide a framework for investigating the cellular effects of GDC-0834. The Western blot assay allows for the direct assessment of BTK inhibition, while the cell viability assay provides a functional readout of the compound's anti-proliferative effects in relevant cancer cell lines. Researchers can adapt these protocols to suit their specific cell lines and experimental needs.

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